

Laboratory Synthesis of 3-Ketoadipic Acid: An Application Note and Protocol

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Compound of Interest

Compound Name: 3-Ketoadipic acid

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Abstract

3-Ketoadipic acid, also known as 3-oxoadipic acid, is a key intermediate in the metabolic pathways of aromatic compounds and has potential applications as a building block in the synthesis of polymers and pharmaceuticals. This document provides a detailed laboratory protocol for the chemical synthesis of **3-ketoadipic acid**. The synthesis involves a two-step procedure starting with the acylation of the magnesium salt of diethyl malonate to form diethyl 3-oxoadipate, followed by acidic hydrolysis to yield the target compound. This protocol includes detailed experimental procedures, characterization data, and a workflow diagram for clarity.

Introduction

3-Ketoadipic acid is a dicarboxylic acid containing a ketone functional group. It is a metabolite in the β -ketoadipate pathway, a central route for the aerobic degradation of aromatic compounds by microorganisms. Due to its bifunctional nature, **3-ketoadipic acid** is a versatile precursor for the synthesis of various organic molecules, including performance-advantaged polymers. While microbial production of **3-ketoadipic acid** has been extensively explored, a robust and well-documented chemical synthesis protocol is essential for laboratory-scale production and research purposes.

This protocol outlines a reliable method for the synthesis of **3-ketoadipic acid**, beginning with the formation of diethyl 3-oxoadipate from the reaction of the ethoxymagnesium salt of diethyl

malonate with a derivative of succinic acid. The subsequent hydrolysis of the diethyl ester furnishes **3-ketoadipic acid**.

Experimental Protocols

Part 1: Synthesis of Diethyl 3-Oxoadipate

This procedure is adapted from the acylation of malonic esters. The key step is the formation of the magnesium enolate of diethyl malonate, which is then acylated with a suitable succinic acid derivative. For the purpose of this protocol, we will describe the reaction using succinyl chloride.

Materials:

- Magnesium turnings
- Absolute ethanol
- Diethyl malonate
- Succinyl chloride
- Dry diethyl ether
- Dry toluene
- Sulfuric acid (5% aqueous solution)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate

Procedure:

- Preparation of Ethoxymagnesium Malonate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.0 eq). Add a small amount of absolute ethanol to initiate the reaction.

- Slowly add a solution of diethyl malonate (1.0 eq) in absolute ethanol through the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
- Once the addition is complete and the initial vigorous reaction has subsided, gently heat the mixture to reflux until all the magnesium has reacted.
- Distill off the excess ethanol and solvent to obtain the solid ethoxymagnesium malonate.
- Acylation Reaction: Cool the flask containing the ethoxymagnesium malonate to 0 °C in an ice bath.
- Add dry toluene to the flask to create a slurry.
- Slowly add a solution of succinyl chloride (1.0 eq) in dry diethyl ether via the dropping funnel, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Work-up and Purification:
 - Carefully quench the reaction by slowly adding 5% sulfuric acid until the mixture is acidic.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 3-oxoadipate.
 - Purify the crude product by vacuum distillation.

Part 2: Synthesis of 3-Ketoadipic Acid (Hydrolysis of Diethyl 3-Oxadipate)

Materials:

- Diethyl 3-oxoadipate
- Hydrochloric acid (6 M)
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

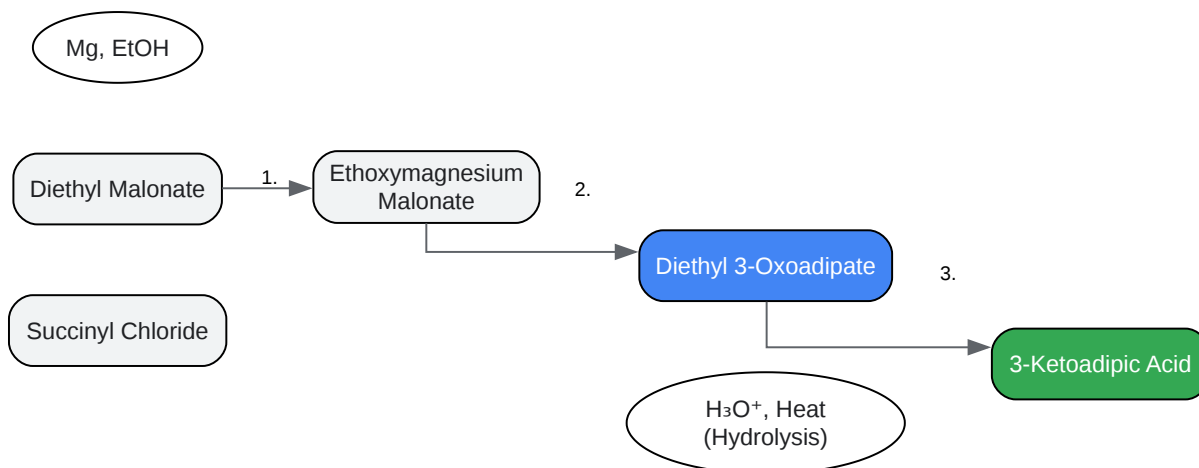
- Acidic Hydrolysis: In a round-bottom flask, dissolve diethyl 3-oxoadipate (1.0 eq) in 6 M hydrochloric acid.
- Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the solution to room temperature.
- Work-up and Purification:
 - Extract the aqueous solution with ethyl acetate (4 x 50 mL).
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Filter and remove the solvent under reduced pressure to yield crude **3-ketoadipic acid** as a solid.
 - Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure **3-ketoadipic acid**.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)
Diethyl 3-Oxoadipate	C ₁₀ H ₁₆ O ₅	216.23	-	~1.2 (t, 6H), ~2.6 (t, 2H), ~2.8 (t, 2H), ~3.4 (s, 2H), ~4.1 (q, 4H)	~14.0, ~30.0, ~40.0, ~50.0, ~61.0, ~168.0, ~202.0	~2980 (C-H), ~1735 (C=O, ester), ~1715 (C=O, ketone)
3-Ketoadipic Acid	C ₆ H ₈ O ₅	160.12	124-126[1]	(in D ₂ O) 2.42 (m, 2H), 2.84 (t, 2H), 3.6 (s, 2H) (Note: Carboxylic acid protons are typically broad or not observed)	(in D ₂ O) ~36.0 (C4), ~45.0 (C5), ~55.0 (C2), ~175.0 (C1), ~178.0 (C6), ~210.0 (C3) (Approximate values)	~3300-2500 (O-H, broad), ~1710 (C=O, carboxylic acid), ~1695 (C=O, ketone)

Note: NMR and IR data are predicted or based on typical values for similar functional groups and should be confirmed by experimental analysis.

Mandatory Visualization



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References

- 1. 2-Oxadipic acid | C₆H₈O₅ | CID 71 - PubChem [pubchem.ncbi.nlm.nih.gov]
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